ETHYL 1-[2-(ETHYLSULFANYL)BENZOYL]-3-PIPERIDINECARBOXYLATE
Overview
Description
Ethyl 1-[2-(ethylthio)benzoyl]-3-piperidinecarboxylate is an organic compound with the molecular formula C17H23NO3S This compound is characterized by the presence of a benzoyl group attached to a piperidine ring, which is further substituted with an ethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[2-(ETHYLSULFANYL)BENZOYL]-3-PIPERIDINECARBOXYLATE typically involves the reaction of 2-(ethylthio)benzoic acid with piperidine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of 2-(ethylthio)benzoyl chloride: This is achieved by reacting 2-(ethylthio)benzoic acid with thionyl chloride.
Reaction with piperidine: The resulting 2-(ethylthio)benzoyl chloride is then reacted with piperidine to form the intermediate product.
Esterification: Finally, the intermediate product is esterified with ethyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(ethylthio)benzoyl]-3-piperidinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-[2-(ethylthio)benzoyl]-3-piperidinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 1-[2-(ETHYLSULFANYL)BENZOYL]-3-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The ethylthio group can interact with thiol groups in proteins, potentially inhibiting their function. The benzoyl group can also interact with various enzymes, affecting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-[2-(methylthio)benzoyl]-3-piperidinecarboxylate
- Ethyl 1-[2-(propylthio)benzoyl]-3-piperidinecarboxylate
- Ethyl 1-[2-(butylthio)benzoyl]-3-piperidinecarboxylate
Uniqueness
Ethyl 1-[2-(ethylthio)benzoyl]-3-piperidinecarboxylate is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethylthio group enhances its reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
ethyl 1-(2-ethylsulfanylbenzoyl)piperidine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-3-21-17(20)13-8-7-11-18(12-13)16(19)14-9-5-6-10-15(14)22-4-2/h5-6,9-10,13H,3-4,7-8,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPUJDIXTMSYJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC=CC=C2SCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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